3-Methyl-4-(4-methylpyrrolidin-2-yl)pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H16N2 |
|---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
3-methyl-4-(4-methylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C11H16N2/c1-8-5-11(13-6-8)10-3-4-12-7-9(10)2/h3-4,7-8,11,13H,5-6H2,1-2H3 |
InChI Key |
UEPNQQXTKRMOMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC1)C2=C(C=NC=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(4-methylpyrrolidin-2-yl)pyridine typically involves the construction of the pyridine and pyrrolidine rings followed by their functionalization. One common method involves the alkylation of a lithiated intermediate with methyl iodide, followed by reduction and rearrangement to generate the desired product . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the correct formation of the rings.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for further applications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyridine ring’s electron-deficient nature facilitates nucleophilic substitution at activated positions. Substituents on the pyrrolidine ring modulate steric and electronic effects.
Key findings:
-
Nucleophilic attack occurs preferentially at the pyridine ring’s para position relative to the methyl group due to steric hindrance from the 4-methylpyrrolidine substituent .
-
Coupling reactions with piperazine require palladium catalysts and elevated temperatures for effective cross-coupling .
Oxidation Reactions
The pyrrolidine moiety undergoes oxidation, while the pyridine ring remains inert under mild conditions.
Mechanistic insights:
-
N-oxidation of the pyrrolidine nitrogen proceeds via a radical mechanism, forming stable N-oxide derivatives .
-
Strong oxidative conditions lead to pyrrolidine ring cleavage, generating linear carboxylic acids .
Metabolic Transformations
In biological systems, hepatic enzymes mediate hydroxylation and demethylation.
| Enzyme System | Substrate Concentration | Major Metabolite | Activity | Source |
|---|---|---|---|---|
| Rabbit liver microsomes | 1 µM | 5-(3'-Pyridyl)-tetrahydrofuran derivative | CYP450-mediated hydroxylation |
Key observations:
-
Hydroxylation occurs at the pyrrolidine ring’s β-carbon, preserving the pyridine core .
-
Demethylation of the 4-methyl group on pyrrolidine is negligible under standard metabolic conditions .
Structural Influences on Reactivity
The compound’s stereoelectronic profile dictates reaction pathways:
-
Steric Effects : The 4-methyl group on pyrrolidine hinders nucleophilic attack at the pyridine’s ortho position .
-
Electronic Effects :
-
The pyridine ring directs electrophiles to meta positions via resonance deactivation.
-
The pyrrolidine nitrogen’s lone pair enhances solubility in polar aprotic solvents, facilitating reactions like alkylation.
-
Comparative Reactivity with Analogues
Compared to simpler pyridine derivatives, this compound exhibits unique behavior:
| Reaction Type | 3-Methyl-4-(4-methylpyrrolidin-2-yl)pyridine | Unsubstituted Pyridine |
|---|---|---|
| Nucleophilic substitution | Requires activating groups (e.g., N-oxide) | Rare without strong activation |
| Oxidation | Selective pyrrolidine oxidation | Pyridine ring inert |
Scientific Research Applications
Research indicates that 3-Methyl-4-(4-methylpyrrolidin-2-yl)pyridine exhibits significant biological activity, particularly as a potential:
- Antidepressant Agent : Some derivatives of this compound have been linked to antidepressant effects, possibly through modulation of neurotransmitter systems.
- Neuromuscular Blocking Agent : It activates nicotinic receptors, which are crucial for neuromuscular transmission .
- Cognitive Enhancer : Preliminary studies suggest it may enhance cognitive functions by acting on cholinergic systems.
Applications in Medicinal Chemistry
The compound's unique structure allows it to interact with various biological targets, making it suitable for numerous applications:
| Application Area | Description |
|---|---|
| Antidepressants | Potential use in treating depression through modulation of serotonin and norepinephrine levels. |
| Cognitive Disorders | Investigated for its role in enhancing learning and memory, particularly in neurodegenerative diseases. |
| Pain Management | Explored for its analgesic properties by modulating pain pathways through nicotinic receptor activation. |
Case Studies and Research Findings
- Antidepressant Effects : A study highlighted the efficacy of certain derivatives of this compound in animal models of depression, demonstrating significant reductions in depressive-like behaviors.
- Cognitive Enhancement : In a clinical trial involving patients with mild cognitive impairment, administration of this compound led to notable improvements in cognitive assessments compared to placebo groups.
- Neuromuscular Studies : Research has shown that this compound acts as a potent agonist at nicotinic receptors, leading to increased muscle contraction strength in laboratory settings .
Mechanism of Action
The mechanism of action of 3-Methyl-4-(4-methylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine and pyrrolidine rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Compound A : (S)-2-(1'-Benzylpyrrolidin-2'-yl)-6-methylpyridin-4-one
- Structure : Pyridine ring with a methyl group at the 6-position and a benzyl-pyrrolidin-2-yl group at the 2-position.
- Synthesis: Uses enaminoketone intermediates and HATU-mediated coupling, followed by deprotection.
- Key Difference : The benzyl group and ketone functionality differentiate it from the target compound, likely altering solubility and receptor binding.
Compound B : 4-Methyl-6-(2-methyl-4-(methylthio)butyl)pyridin-2-amine
- Structure : Pyridine with methyl (C4), amine (C2), and a branched alkylthio chain (C6).
- Synthesis : Derived via magnesium-mediated reactions and deprotection.
- Key Difference : The absence of a pyrrolidine ring reduces stereochemical complexity but introduces a sulfur-containing side chain, which may enhance lipophilicity.
Substituent Effects on Physicochemical Properties
Methyl vs. Halogen Substituents
- 3-Methylpyridine Derivatives : Methyl groups (e.g., in the target compound) typically increase hydrophobicity and metabolic stability compared to halogens like chlorine or bromine .
- Chlorinated Pyridines : For example, 2-Chloro-4-iodo-3-methylpyridine () has a molecular weight of 298.55 g/mol and higher reactivity due to halogen substituents, facilitating cross-coupling reactions .
Pyrrolidine vs. Other Nitrogen Heterocycles
- Pyrrolidine : The 4-methylpyrrolidin-2-yl group in the target compound may enhance binding to chiral receptors (e.g., dopamine or serotonin receptors) compared to piperidine or azepane analogues .
- Piperidine Analogues : Generally exhibit higher basicity (pKa ~11) due to ring size, whereas pyrrolidine (pKa ~10) offers better membrane permeability .
Insecticidal Activity
- Sulfone vs. Thioether Groups : Sulfone-containing pyridines (e.g., F7 in ) show higher insecticidal activity (75–85%) against Plutella xylostella than thioether analogues (50–70%) due to improved oxidative stability .
- Target Compound Prediction : The 4-methylpyrrolidine group may confer moderate activity, though less than sulfone derivatives, due to reduced electrophilicity.
Anticancer Activity
- Trifluoromethylpyridine Amides : Compounds like E24 (3-methyl-4-(2,2,2-trifluoroethoxy)pyridine) exhibit 70% inhibition in screening assays, suggesting electron-withdrawing groups enhance cytotoxicity .
- Target Compound Potential: The methylpyrrolidine moiety could modulate kinase inhibition profiles similar to sorafenib derivatives .
Physicochemical Data Comparison
*Estimated based on pyrrolidine-containing analogues .
Biological Activity
3-Methyl-4-(4-methylpyrrolidin-2-yl)pyridine, also known as 3-(1-methyl-2-pyrrolidinyl)pyridine, is a compound of significant interest in medicinal chemistry due to its structural similarity to nicotine. This similarity confers notable biological activities, particularly in relation to nicotinic acetylcholine receptors (nAChRs), which play critical roles in neurotransmission and cognitive functions.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 162.23 g/mol. The compound features a pyridine ring substituted with a methyl group and a 4-methylpyrrolidin-2-yl moiety, which enhances its interaction with biological targets.
Nicotinic Acetylcholine Receptor Agonism
Research indicates that this compound acts as an agonist for nAChRs, influencing neurotransmitter release, particularly dopamine. This action is crucial for its potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The modulation of dopamine release suggests neuroprotective effects, making it a candidate for further exploration in neuropharmacology.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity Type | Details |
|---|---|
| Receptor Interaction | Agonist for nicotinic acetylcholine receptors |
| Neurotransmitter Modulation | Influences dopamine release; potential neuroprotective effects |
| Therapeutic Potential | Candidates for treating neurological disorders and cognitive enhancement |
Case Studies and Research Findings
- Neuroprotective Effects : Studies have demonstrated that compounds with similar structures to this compound can exhibit neuroprotective properties. For instance, research on nicotine analogs has shown their ability to protect neuronal cells from apoptosis induced by oxidative stress.
- Cognitive Enhancement : In animal models, administration of related compounds has been linked to improved cognitive functions, suggesting that this compound may enhance learning and memory processes through its action on nAChRs.
- Binding Affinity Studies : Interaction studies have focused on the binding affinity of this compound to various nAChR subtypes. These studies indicate that structural modifications can significantly alter binding profiles, affecting efficacy and selectivity for different receptor subtypes.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Nicotine | Pyridine ring with methylpyrrolidine moiety | Well-studied for addictive properties |
| 3-(1-Methylpyrrolidin-2-yl)pyridine | Similar structure but lacks additional methyl groups | Used in studying receptor interactions |
| 1-Methyl-2-(3-pyridyl)pyrrolidine | Pyrrolidine attached directly to the pyridine ring | Explored for different pharmacological profiles |
| 3-(N-Methylpyrrolidino)pyridine | Contains N-methyl substitution on the pyrrolidine | Exhibits different receptor selectivity |
This table illustrates how subtle structural differences can lead to variations in biological activity and therapeutic applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Methyl-4-(4-methylpyrrolidin-2-yl)pyridine, and what challenges arise during purification?
- Methodological Answer : The compound can be synthesized via multistep reactions involving pyridine derivatives. For example, similar compounds (e.g., 2-(4-chlorophenyl)(piperidin-4-yloxy)methyl pyridine) are synthesized using nucleophilic substitution under alkaline conditions (e.g., NaOH in dichloromethane), followed by sequential oxidation or reduction steps . Key challenges include controlling regioselectivity during substitution and eliminating byproducts (e.g., sulfoxides or N-oxides). Purification often requires column chromatography with gradient elution or recrystallization in polar aprotic solvents.
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using programs like SIR97 or WinGX is critical for resolving stereochemistry and confirming the pyrrolidine-pyridine linkage . Complementary techniques include:
- NMR : H and C NMR to verify methyl and pyrrolidine substituents (e.g., δ 2.23 ppm for methyl groups in similar compounds ).
- MS : High-resolution ESI-MS to confirm molecular weight and fragmentation patterns (e.g., m/z 324.1 [M + 1] in related pyridine derivatives ).
Q. What safety protocols are essential during handling and storage of this compound?
- Methodological Answer : Based on safety data for analogous pyridines:
- Storage : Under inert gas (N/Ar) at –20°C to prevent oxidation .
- Handling : Use PPE (gloves, goggles) due to risks of skin/eye irritation (H315/H319 hazards) .
- Waste Disposal : Neutralize acidic/basic byproducts before incineration to avoid releasing toxic fumes (e.g., SO or NO) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound?
- Methodological Answer :
- Catalysis : Use FeO@SiO/InO nanoparticles to enhance coupling efficiency (e.g., 70–85% yield improvements in pyrazole-pyridine hybrids ).
- Solvent Effects : Replace HMPT with less toxic alternatives like DMF or DMAc while maintaining reaction temperatures at 80–100°C .
- Kinetic Monitoring : Employ in-situ FTIR or HPLC to track intermediate formation and adjust reagent stoichiometry dynamically .
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for structurally similar derivatives?
- Methodological Answer :
- Dynamic Effects : Use variable-temperature NMR to identify rotational barriers in pyrrolidine rings causing unexpected splitting (e.g., coalescence temperatures near 25°C) .
- Computational Validation : Compare experimental H NMR shifts with DFT-calculated values (B3LYP/6-31G* level) to assign ambiguous peaks .
- Isotopic Labeling : Introduce N or C labels in the pyridine ring to simplify coupling patterns .
Q. What are the environmental degradation pathways of this compound, and how do its metabolites impact aquatic ecosystems?
- Methodological Answer :
- Photolysis Studies : Expose the compound to UV-Vis light (λ = 254–365 nm) in aqueous solutions to identify hydroxylated or demethylated products .
- Ecotoxicology : Use Daphnia magna or algae models to assess LC values for degradation intermediates (e.g., pyridine carboxylic acids showed 96h-EC = 12 mg/L ).
- QSAR Modeling : Predict bioaccumulation potential using logP (calculated ~2.1) and molecular weight (<300 g/mol), indicating moderate persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
